4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC18631124
Molecular Formula: C18H30N2O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30N2O4 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H30N2O4/c1-16(2,3)24-15(23)19-10-12-20(13-11-19)18-7-4-17(5-8-18,6-9-18)14(21)22/h4-13H2,1-3H3,(H,21,22) |
| Standard InChI Key | QIKQKLTYEBUSOH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C23CCC(CC2)(CC3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-(4-tert-Butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid has the molecular formula C₁₈H₃₀N₂O₄ and a molecular weight of 338.44 g/mol. Its IUPAC name, 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid, reflects the integration of three key structural elements:
-
Bicyclo[2.2.2]octane: A saturated hydrocarbon framework providing rigidity and stereochemical stability.
-
Piperazine ring: A six-membered diamine heterocycle modified by a Boc protecting group at the 4-position.
-
Carboxylic acid group: Positioned at the 1-carbon of the bicyclic system, enabling further functionalization .
Three-Dimensional Conformation
The bicyclo[2.2.2]octane core enforces a chair-like conformation, minimizing steric strain and orienting the piperazine and carboxylic acid groups in spatially distinct regions. X-ray crystallography of analogous bicyclo[2.2.2]octane derivatives reveals bond angles of approximately 109.5° for sp³-hybridized carbons, contributing to the molecule’s stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(4-tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multi-step organic reactions:
-
Bicyclo[2.2.2]octane-1-carboxylic acid activation: The carboxylic acid is converted to an acyl chloride or activated ester for nucleophilic substitution.
-
Piperazine coupling: Boc-protected piperazine reacts with the activated bicyclo intermediate under basic conditions (e.g., triethylamine) to form the amide bond.
-
Deprotection (optional): The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding a free piperazine derivative.
Industrial Availability
Commercial suppliers, including PharmaBlock Sciences and Suzhou ARTK Medchem Co., Ltd., offer the compound in quantities ranging from 100 mg to 1 g, with prices varying from €596.00 per 100 mg to bulk-order rates .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes standard transformations:
-
Esterification: Reaction with alcohols (e.g., methanol) under acidic catalysis yields methyl esters.
-
Amidation: Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) produces amides.
Boc Group Manipulation
The Boc protecting group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the secondary amine on the piperazine ring. This enables subsequent alkylation or acylation reactions to diversify the molecule’s pharmacophore.
Applications in Pharmaceutical Research
Case Study: HSD17B13 Inhibitors
Structural Analogs and Comparative Analysis
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 6-(4-Boc-piperazin-1-yl)pyridine-2-carboxylic acid | Pyridine ring replaces bicyclo core | Reduced rigidity; altered π-π interactions |
| Bicyclo[3.3.0]octane derivatives | Larger bicyclic system | Enhanced lipophilicity |
| 4-Piperidinobicyclo[2.2.2]octane | Piperidine instead of piperazine | Different basicity and H-bonding capacity |
Table 1: Structural analogs of 4-(4-tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume